molecular formula C16H10ClNO4 B5575399 4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate

4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate

Cat. No.: B5575399
M. Wt: 315.71 g/mol
InChI Key: IOPJMTMJVLBVBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate is a useful research compound. Its molecular formula is C16H10ClNO4 and its molecular weight is 315.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.0298355 g/mol and the complexity rating of the compound is 485. The solubility of this chemical has been described as 1.7 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds related to 4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate have been synthesized for their potential antimicrobial activities. For instance, novel quinazolinone derivatives, including benzoxazin-2-yl phenyl derivatives, have been prepared and evaluated for antimicrobial efficacy. These compounds exhibited significant activity against various microbial strains, highlighting their potential as antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2012).

Antibacterial Activity

Research into 1,4-Benzoxazine analogues, including those derived from benzoxazin-2-yl compounds, has shown promising antibacterial properties. The synthesis of these analogues and their subsequent evaluation against various bacterial strains demonstrate their potential in combating bacterial infections (Kadian, Maste, & Bhat, 2012).

Antimicrobial and Antioxidant Agents

The synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their evaluation for antimicrobial activities have been conducted. Some of these compounds showed good activity against standard drugs, indicating their potential as both antimicrobial and antioxidant agents (Patel & Shaikh, 2011).

Polymerization and Material Science Applications

The multifunctional nature of benzoxazines, including derivatives from benzoxazin-2-yl compounds, has been explored for their low polymerization temperatures and diverse polymer structures. This research suggests potential applications in material science and engineering due to the versatile polymer structures that can be achieved (Soto, Hiller, Oschkinat, & Koschek, 2016).

Anticancer Evaluation

Further research into the synthesis and characterization of benzimidazole derivatives, including those related to benzoxazin-2-yl, has been conducted to evaluate their anticancer activities. This highlights the potential therapeutic applications of these compounds in cancer treatment (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Properties

IUPAC Name

[4-(7-chloro-4-oxo-3,1-benzoxazin-2-yl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO4/c1-9(19)21-12-5-2-10(3-6-12)15-18-14-8-11(17)4-7-13(14)16(20)22-15/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPJMTMJVLBVBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201732
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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